molecular formula C18H6Cu3O12 B3350829 Cu-BTC CAS No. 309721-49-1

Cu-BTC

Cat. No.: B3350829
CAS No.: 309721-49-1
M. Wt: 604.9 g/mol
InChI Key: NOSIKKRVQUQXEJ-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cu-BTC can be synthesized through various methods, including solvothermal, hydrothermal, and mechanochemical routes. One common method involves the reaction of copper nitrate trihydrate with benzene-1,3,5-tricarboxylic acid in a solvent such as ethanol or water. The reaction is typically carried out at elevated temperatures (120°C) for several hours (12 hours) to ensure complete formation of the MOF .

Industrial Production Methods

In industrial settings, this compound is often produced using a solvent-free method to reduce environmental impact and production costs. This method involves mechanically grinding the copper precursor and the organic linker without the use of solvents. The resulting mixture is then subjected to thermal treatment to form the desired MOF .

Mechanism of Action

The mechanism by which Cu-BTC exerts its effects is primarily through its high surface area and porosity, which allow it to adsorb and interact with various molecules. The copper ions in this compound act as active sites for catalytic reactions, facilitating the conversion of reactants to products. For example, in the oxidation of primary amines, the copper ions provide Lewis acid sites that activate the amine molecules, promoting their conversion to imines .

Comparison with Similar Compounds

Cu-BTC is often compared with other metal-organic frameworks, such as:

This compound is unique due to its high stability, large surface area, and versatile catalytic properties, making it a preferred choice for various applications.

Properties

IUPAC Name

tricopper;benzene-1,3,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H6O6.3Cu/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;;3*+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSIKKRVQUQXEJ-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6Cu3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335583
Record name Copper(2+) 1,3,5-benzenetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309721-49-1, 51937-85-0
Record name Copper(2+) 1,3,5-benzenetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetricarboxylic acid, copper(2+) salt (2:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Benzenetricarboxylic acid, copper salt (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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